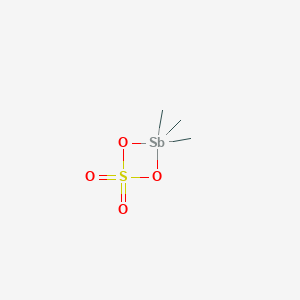![molecular formula C13H19Cl2O4P B14733160 Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate CAS No. 6954-80-9](/img/structure/B14733160.png)
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate is an organophosphorus compound with the molecular formula C13H19Cl2O4P. It is known for its applications in organic synthesis, particularly in the formation of phosphorylated compounds. The compound features a phosphonate group attached to a propyl chain, which is further connected to a dichlorophenoxy moiety. This structure imparts unique chemical properties, making it valuable in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the reaction of trialkyl phosphites with alkyl halides. For this compound, the reaction can be carried out using diethyl phosphite and 3-(2,4-dichlorophenoxy)propyl bromide under anhydrous conditions. The reaction is usually conducted in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
化学反应分析
Types of Reactions
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonic acid.
Reduction: Formation of diethyl[3-(2,4-dichlorophenoxy)propyl]phosphine oxide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The dichlorophenoxy moiety can also interact with hydrophobic regions of proteins, enhancing its binding affinity. These interactions disrupt normal biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Diethyl[3-(4-chlorophenoxy)propyl]phosphonate
- Diethyl[3-(2,4-dinitrophenoxy)propyl]phosphonate
- Diethyl[3-(2,4-dichlorophenoxy)ethyl]phosphonate
Uniqueness
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate is unique due to the presence of two chlorine atoms on the phenoxy ring, which enhances its reactivity and binding affinity in various chemical and biological systems. This makes it more effective in certain applications compared to its analogs with fewer or different substituents.
属性
CAS 编号 |
6954-80-9 |
|---|---|
分子式 |
C13H19Cl2O4P |
分子量 |
341.16 g/mol |
IUPAC 名称 |
2,4-dichloro-1-(3-diethoxyphosphorylpropoxy)benzene |
InChI |
InChI=1S/C13H19Cl2O4P/c1-3-18-20(16,19-4-2)9-5-8-17-13-7-6-11(14)10-12(13)15/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI 键 |
ROHHOMHGFMWSFV-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CCCOC1=C(C=C(C=C1)Cl)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


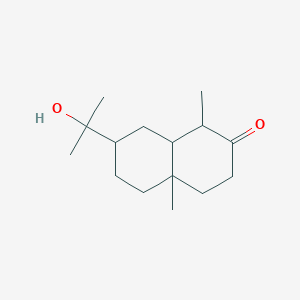


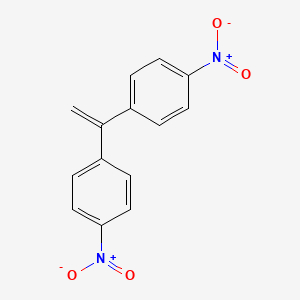
![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
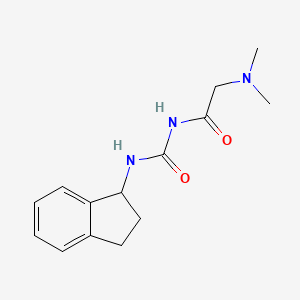
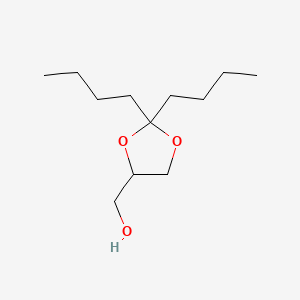


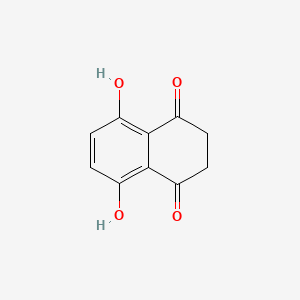
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
